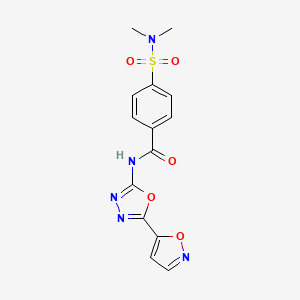

4-(N,N-dimethylsulfamoyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(N,N-dimethylsulfamoyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C14H13N5O5S and its molecular weight is 363.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Materials Science and Polymer Applications

New aromatic polyamides featuring 1,3,4-oxadiazole or benzonitrile units exhibit remarkable thermal stability and solubility in select solvents. These materials can be transformed into thin films showcasing significant tensile strength and moduli, alongside notable elongation at break values. One polymer variant demonstrated blue fluorescence, indicating potential for optoelectronic applications (Sava et al., 2003).

Biological Evaluation and Medicinal Chemistry

A series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized and screened for their inhibitory potential against human recombinant alkaline phosphatases and ecto-5′-nucleotidases, showcasing their potential in medicinal chemistry for targeting nucleotide protein interactions (Saeed et al., 2015).

Synthesis and Characterization

Novel benzenesulfonamide derivatives synthesized displayed excellent in vitro antitumor activity against specific cell lines, further highlighting the relevance of such compounds in developing anticancer agents. The molecular interactions of these compounds were also studied, underscoring their significance in pharmaceutical research (Fahim & Shalaby, 2019).

Enzyme Inhibition Studies

Research involving new Schiff bases derived from sulfamethoxazole and sulfisoxazole showed these compounds act as inhibitors for several enzyme activities, suggesting their potential in designing enzyme inhibitors for therapeutic purposes. Molecular docking studies provided insight into the binding interactions, furthering our understanding of their inhibitory mechanisms (Alyar et al., 2019).

Antimicrobial Activity

N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and evaluated for their antimicrobial efficacy, demonstrating moderate to significant activity. This underscores their potential in developing new antimicrobial agents (Khalid et al., 2016).

Wirkmechanismus

Target of Action

The primary target of this compound is the bacterial cell division protein FtsZ . FtsZ is a protein encoded by the FtsZ gene that assembles into a ring at the future site of the septum of bacterial cell division. This protein is fundamental to bacterial cell division and thus makes an excellent target for antibacterial agents .

Mode of Action

The compound interacts with the FtsZ protein, inhibiting its function . This interaction disrupts the formation of the FtsZ ring, a critical step in bacterial cell division. As a result, the bacteria are unable to divide and proliferate .

Biochemical Pathways

The inhibition of FtsZ disrupts the bacterial cell division process, affecting the entire cell cycle. This leads to the cessation of bacterial growth and replication . The downstream effects include the death of the bacterial cells and the reduction of the bacterial population.

Result of Action

The molecular effect of the compound’s action is the disruption of the FtsZ protein function, leading to the inhibition of bacterial cell division . On a cellular level, this results in the cessation of bacterial growth and replication, leading to the death of the bacterial cells .

Eigenschaften

IUPAC Name |

4-(dimethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O5S/c1-19(2)25(21,22)10-5-3-9(4-6-10)12(20)16-14-18-17-13(23-14)11-7-8-15-24-11/h3-8H,1-2H3,(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQJGGXXAXPAFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-6-fluorobenzamide](/img/structure/B2935055.png)

![2-Chloro-1-[3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2935056.png)

![2-benzylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2935057.png)

![3-butyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2935058.png)

![N-Cyclohexyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2935062.png)

![1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate](/img/structure/B2935065.png)

![N-methyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B2935067.png)

![N-cyclopentyl-2-[[3-(2-methylprop-2-enyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2935071.png)

![tert-butyl 4-(2-oxo-2-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carboxylate](/img/structure/B2935072.png)

![N-(2-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)-4-methylphenyl)acetamide](/img/structure/B2935077.png)